Triethylbenzene

Density Isomer Comparison Physical Properties

Triethylbenzene (CAS 42205-08-3) is a C12H18 aromatic hydrocarbon that exists as three distinct positional isomers, with the specific CAS 42205-08-3 referring to the 1,2,3-triethylbenzene isomer. This compound is characterized by an asymmetrically substituted benzene ring with ethyl groups at the 1, 2, and 3 positions, resulting in a molecular weight of 162.27 g/mol.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 42205-08-3
Cat. No. B13742051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylbenzene
CAS42205-08-3
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)CC
InChIInChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3
InChIKeyVIDOPANCAUPXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALC, ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Triethylbenzene (CAS 42205-08-3): A Distinct 1,2,3-Isomer Among Aromatic Hydrocarbon Solvents


Triethylbenzene (CAS 42205-08-3) is a C12H18 aromatic hydrocarbon that exists as three distinct positional isomers, with the specific CAS 42205-08-3 referring to the 1,2,3-triethylbenzene isomer [1]. This compound is characterized by an asymmetrically substituted benzene ring with ethyl groups at the 1, 2, and 3 positions, resulting in a molecular weight of 162.27 g/mol . As a non-polar, hydrophobic liquid, it is practically insoluble in water but miscible with common organic solvents . Triethylbenzene is primarily utilized as a high-boiling solvent and chemical intermediate in industrial processes, coatings, and specialized organic syntheses [2].

Why Isomeric Purity Matters: Triethylbenzene (CAS 42205-08-3) is Not Interchangeable with Mixed or Alternative Isomers


While all three triethylbenzene isomers share the same molecular formula (C12H18) and molecular weight (162.27 g/mol), their distinct substitution patterns on the benzene ring (1,2,3-, 1,2,4-, and 1,3,5-) result in measurable differences in critical physical properties including density, boiling point, flash point, refractive index, and dipole moment . These differences are not merely academic; they directly impact performance in applications sensitive to solvent polarity, evaporation rate, and intermolecular interactions . For example, the asymmetric 1,2,3-substitution creates a measurable dipole moment, whereas the symmetrical 1,3,5-isomer has a net dipole moment of zero, leading to different solvation and extraction behaviors [1]. Consequently, a generic or mixed-isomer grade of triethylbenzene may not provide the same quantitative performance in a specific assay or industrial process as the pure 1,2,3-isomer .

Quantitative Differentiation of Triethylbenzene (CAS 42205-08-3) vs. 1,2,4-Triethylbenzene and 1,3,5-Triethylbenzene Isomers


Density Difference: 1,2,3-Triethylbenzene (0.8700 g/cm³) vs. 1,2,4- (0.872 g/mL) vs. 1,3,5-Isomer (0.862 g/mL)

The density of 1,2,3-triethylbenzene (CAS 42205-08-3) is reported as 0.8700 g/cm³ . In direct comparison, the 1,2,4-isomer (CAS 877-44-1) has a measured density of 0.872 g/mL at 25 °C , while the 1,3,5-isomer (CAS 102-25-0) has a significantly lower density of 0.862 g/mL at 25 °C . The 0.008-0.010 g/cm³ variation can impact volume-to-weight calculations in formulations where precise stoichiometry is critical.

Density Isomer Comparison Physical Properties

Boiling Point Variation: 1,2,3-Triethylbenzene (217.51 °C) vs. 1,2,4- (217-218 °C) vs. 1,3,5-Isomer (215 °C)

The boiling point of 1,2,3-triethylbenzene (CAS 42205-08-3) is reported as 217.51 °C at standard atmospheric pressure . The 1,2,4-isomer (CAS 877-44-1) has a comparable boiling point range of 217-218 °C [1], while the 1,3,5-isomer (CAS 102-25-0) has a consistently lower boiling point of 215 °C . The 2-3 °C lower boiling point of the 1,3,5-isomer is indicative of weaker intermolecular forces due to its symmetrical structure and zero dipole moment.

Boiling Point Isomer Comparison Thermal Properties

Flash Point and Safety: 1,2,3-Triethylbenzene (75.5 °C) vs. 1,2,4- (76 °C) vs. 1,3,5-Isomer (76-81 °C)

The flash point of 1,2,3-triethylbenzene (CAS 42205-08-3) is reported as 75.5 °C . The 1,2,4-isomer (CAS 877-44-1) has a flash point of 76 °C [1], while the 1,3,5-isomer (CAS 102-25-0) is reported to have a flash point ranging from 76 °C to 81 °C depending on the source . These differences, though small, classify the 1,2,3-isomer as marginally more volatile and potentially subject to different storage and handling requirements under certain regulatory frameworks.

Flash Point Safety Flammability

Refractive Index: 1,2,3-Triethylbenzene (1.4969 est.) vs. 1,2,4- (1.5024) vs. 1,3,5-Isomer (1.495)

The estimated refractive index (n20/D) for 1,2,3-triethylbenzene is 1.4969 . The 1,2,4-isomer exhibits a higher refractive index of 1.5024 [1], while the symmetrical 1,3,5-isomer has a refractive index of 1.495 . The higher refractive index of the 1,2,4-isomer correlates with its greater density and polarizability, which can be exploited for quality control and isomeric purity verification using refractometry.

Refractive Index Optical Properties Purity Analysis

Dielectric Constant and Extraction Efficiency: Triethylbenzene (ε=2.26) vs. Trimethylbenzene (ε=2.28) in Liquid-Liquid Extraction

In a study comparing aprotic diluents for the extraction of perchloric acid, triethylbenzene exhibited a dielectric constant (ε) of 2.26 and an extraction equilibrium constant (log K) of 4.38 [1]. Under identical conditions, trimethylbenzene (mesitylene) showed a higher dielectric constant of 2.28 and a higher log K of 4.52 [1]. The lower dielectric constant and extraction efficiency of triethylbenzene are attributed to increased steric hindrance from the larger ethyl groups, which block the π-electron interactions with the cation, a key mechanism in this extraction process [2].

Dielectric Constant Solvent Extraction Aprotic Solvent

Melting Point: 1,2,3-Triethylbenzene (-66.49 °C) vs. 1,2,4- (-78 °C) vs. 1,3,5-Isomer (-66 °C)

The melting point of 1,2,3-triethylbenzene is reported as -66.49 °C . In contrast, the 1,2,4-isomer has a significantly lower melting point of -78 °C [1], while the 1,3,5-isomer melts at a comparable -66 °C . The 11.5 °C difference between the 1,2,3- and 1,2,4-isomers is a substantial variation that will affect low-temperature fluidity and crystallization behavior in cold environments or processes.

Melting Point Low-Temperature Performance Crystallization

Optimal Application Scenarios for Triethylbenzene (CAS 42205-08-3) Based on Quantitative Differentiation


Precision Organic Synthesis: Where 1,2,3-Triethylbenzene's Specific Boiling Point (217.51 °C) and Density (0.8700 g/cm³) are Critical

In multi-step organic syntheses, such as the preparation of specialized dyes or pharmaceutical intermediates, precise control of reaction temperature and stoichiometry is paramount. The distinct boiling point of 217.51 °C and density of 0.8700 g/cm³ for 1,2,3-triethylbenzene (CAS 42205-08-3) ensures that a process optimized for this isomer will not be inadvertently altered by the lower boiling point of the 1,3,5-isomer (215 °C) or the different density of the 1,2,4-isomer (0.872 g/mL) [1]. Substitution with a mixed-isomer grade introduces variability in evaporation rate and mass-volume calculations, potentially compromising yield and purity .

Specialized Solvent Extraction Processes: Leveraging a Dielectric Constant of 2.26 for Controlled Steric Hindrance

In liquid-liquid extraction processes where a moderately low dielectric constant is needed but specific π-electron interactions must be attenuated, triethylbenzene (ε=2.26) offers a distinct advantage over trimethylbenzene (ε=2.28) . The increased steric bulk of the ethyl groups in triethylbenzene reduces the solvation of cations via π-electron interactions, as quantified by a lower extraction equilibrium constant (log K of 4.38 vs. 4.52 for trimethylbenzene) . This makes triethylbenzene a more selective diluent when the goal is to minimize background extraction or side reactions in sensitive radiochemical or analytical separations [1].

Low-Temperature Formulations: Selecting 1,2,3-Triethylbenzene for a -66.49 °C Melting Point

For industrial coatings, adhesives, or reaction media that must remain liquid at sub-zero temperatures but not at extreme cryogenic conditions, the melting point of -66.49 °C for 1,2,3-triethylbenzene provides a well-defined operating window . In contrast, the 1,2,4-isomer, with a much lower melting point of -78 °C, remains fluid at temperatures where the 1,2,3-isomer may begin to crystallize [1]. This difference of 11.5 °C is substantial and can be exploited in processes requiring a specific phase-change temperature or in cold-weather applications where a more freeze-resistant solvent is needed .

Analytical Standards and Method Development: Using Refractive Index (1.4969) for Isomeric Purity Verification

In analytical chemistry, especially in gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development, the use of pure 1,2,3-triethylbenzene (CAS 42205-08-3) as a reference standard is essential. Its specific refractive index of 1.4969 (estimated) and retention time characteristics differ from the 1,2,4-isomer (n20/D 1.5024) and the 1,3,5-isomer (n20/D 1.495) [1]. This allows for unambiguous identification and quantification of individual triethylbenzene isomers in complex hydrocarbon mixtures, such as those found in petrochemical streams or environmental samples, where isomeric distribution is a key process indicator [2].

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